molecular formula C32H36N2O13 B557378 Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH CAS No. 160067-63-0

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Cat. No.: B557378
CAS No.: 160067-63-0
M. Wt: 656.6 g/mol
InChI Key: ORICVOOXZDVFIP-ILRBKQRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of serine, an amino acid, and is modified with a glycosylated group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protective group in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH typically involves multiple steps:

    Protection of Serine: The hydroxyl group of serine is protected using a suitable protecting group.

    Glycosylation: The protected serine is then glycosylated with N-acetylglucosamine (GlcNAc) derivatives.

    Fmoc Protection: The amino group of serine is protected with the Fmoc group.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods: Industrial production may involve automated peptide synthesizers, which can efficiently handle the multiple steps required for the synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions may target the carbonyl groups in the acetylated GlcNAc.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like piperidine for Fmoc deprotection.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Deprotected serine derivatives.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of glycopeptides and glycoproteins.
  • Serves as a building block in combinatorial chemistry.

Biology:

  • Studied for its role in protein glycosylation.
  • Used in the development of glycopeptide-based vaccines.

Medicine:

  • Investigated for its potential in drug delivery systems.
  • Explored for its role in modulating immune responses.

Industry:

  • Utilized in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into peptides and proteins. The glycosylated serine residue can influence protein folding, stability, and interactions with other biomolecules. The Fmoc group facilitates the stepwise synthesis of peptides by protecting the amino group during coupling reactions.

Comparison with Similar Compounds

    Fmoc-L-Ser-OH: Lacks the glycosylated group.

    Fmoc-L-Thr(|A-D-GlcNAc(Ac)3)-OH: Similar structure but with threonine instead of serine.

    Fmoc-L-Ser(|A-D-GalNAc(Ac)3)-OH: Similar structure but with N-acetylgalactosamine instead of N-acetylglucosamine.

Uniqueness:

  • The presence of the glycosylated group (GlcNAc) distinguishes it from other Fmoc-protected amino acids.
  • The specific acetylation pattern on the GlcNAc group can influence its reactivity and interactions.

Properties

IUPAC Name

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICVOOXZDVFIP-ILRBKQRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
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Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
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Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
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Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
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Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
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Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

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